For example, in the study of 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A), researchers used various techniques to characterize its binding affinity and selectivity for the corticotropin-releasing factor receptor 1 (CRF1). [, ] Similarly, the study of ABT-869 involved structural analysis to understand its interaction with vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. [, ]
For instance, ABT-869 exerts its anticancer effects by inhibiting VEGFR and PDGFR, key players in angiogenesis and tumor growth. [, ] Similarly, SSR125543A, acting as a CRF1 antagonist, blocks the stress-induced release of corticotropin-releasing factor, thereby exhibiting anxiolytic and antidepressant-like effects. [, ]
For instance, in the development of pyrrolodinopyrimidine-containing inhibitors of heat shock protein 90, optimizing physicochemical properties was crucial for achieving desired pharmacokinetic and pharmacodynamic properties. [] Similarly, researchers studying D01-4582, an α4β1 integrin antagonist, found that strain differences in its pharmacokinetics were associated with variations in plasma protein binding, highlighting the significance of physicochemical properties. [, ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2